Cas no 540-09-0 (12-Tricosanone)

12-Tricosanone (CAS 2433-99-6) is a long-chain ketone with the molecular formula C₂₃H₄₆O. This solid compound is characterized by its high purity and stability, making it suitable for specialized applications in organic synthesis and material science. Its linear aliphatic structure and ketone functional group allow for precise reactivity in chemical transformations, such as reduction or condensation reactions. 12-Tricosanone is also utilized in research involving pheromone studies and as a reference standard in analytical chemistry due to its well-defined properties. The compound's hydrophobic nature and melting point (~60–65°C) further enhance its utility in formulations requiring controlled release or thermal stability.
12-Tricosanone structure
12-Tricosanone structure
Product name:12-Tricosanone
CAS No:540-09-0
MF:C23H46O
MW:338.610747814178
CID:82471
PubChem ID:87576360

12-Tricosanone Chemical and Physical Properties

Names and Identifiers

    • tricosan-12-one
    • 12-Tricosanone, (Di-n-undecyl ketone)
    • laurone
    • Di-n-undecyl ketone
    • 12-Tricosanone
    • Diundecyl Ketone
    • Lauron
    • Undecyl ketone
    • Lauron (VAN)
    • 5O6EJV7J5M
    • VARQGBHBYZTYLJ-UHFFFAOYSA-N
    • C23H46O
    • NSC2200
    • 6674AF
    • 12-?Tricosanone
    • UNII-5O6EJV7J5M
    • 540-09-0
    • NSC 2200
    • 4-01-00-03408 (Beilstein Handbook Reference)
    • AI3-11254
    • DTXSID4060238
    • T0404
    • BRN 1789685
    • SCHEMBL103222
    • MFCD00026562
    • EINECS 208-735-0
    • NSC-2200
    • CS-0186311
    • Q27262627
    • BS-51057
    • LAURON [VAN]
    • AKOS015913281
    • FT-0607236
    • NS00043111
    • D92334
    • Diundecyl Ketone; Laurone; NSC 2200; Undecyl Ketone
    • DTXCID5041562
    • MDL: MFCD00026562
    • Inchi: 1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
    • InChI Key: VARQGBHBYZTYLJ-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
    • BRN: 1789685

Computed Properties

  • Exact Mass: 338.35500
  • Monoisotopic Mass: 338.355
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 20
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.3
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White solid
  • Density: 0.8648 (rough estimate)
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 399.72°C (rough estimate)
  • Flash Point: 71.9±15.4 °C
  • Refractive Index: 1.4644 (estimate)
  • Solubility: Soluble in hot methanol.
  • PSA: 17.07000
  • LogP: 8.39730
  • Solubility: Soluble in benzene \ ether \ chloroform

12-Tricosanone Security Information

12-Tricosanone Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

12-Tricosanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1249586-25g
12-TRICOSANONE
540-09-0 98%
25g
$125 2024-06-07
TRC
T540900-10g
12-​Tricosanone
540-09-0
10g
$ 111.00 2023-09-05
TRC
T540900-25g
12-\u200bTricosanone
540-09-0
25g
$ 180.00 2022-06-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161569-5g
12-Tricosanone
540-09-0 >95.0%(GC)
5g
¥205.90 2023-08-31
TRC
T540900-25000mg
12-​Tricosanone
540-09-0
25g
$224.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DV735-100g
12-Tricosanone
540-09-0 95.0%(GC)
100g
¥2495.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0404-25G
12-Tricosanone
540-09-0 >95.0%(GC)
25g
¥605.00 2023-09-07
Aaron
AR003EKA-1g
12-Tricosanone
540-09-0 98%
1g
$8.00 2025-02-10
Aaron
AR003EKA-100g
12-Tricosanone
540-09-0 98%
100g
$194.00 2025-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-273666-25g
12-Tricosanone,
540-09-0 ≥95%
25g
¥617.00 2023-09-05

12-Tricosanone Related Literature

Additional information on 12-Tricosanone

12-Tricosanone (CAS No. 540-09-0): An Overview of Its Properties, Applications, and Recent Research Advances

12-Tricosanone, with the chemical abstracts service (CAS) number 540-09-0, is a long-chain ketone that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure and diverse applications, ranging from fragrance and flavoring agents to potential therapeutic uses. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research developments surrounding 12-Tricosanone.

Chemical Properties

12-Tricosanone is a linear alkyl ketone with the molecular formula C23H46O. It consists of a 23-carbon chain with a ketone group at the 12th carbon position. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor. Its molecular weight is approximately 338.6 g/mol. The solubility of 12-Tricosanone in water is low, but it is readily soluble in organic solvents such as ethanol, acetone, and dichloromethane.

The physical properties of 12-Tricosanone are influenced by its long hydrocarbon chain and the presence of the ketone functional group. The compound exhibits a high boiling point due to the strong van der Waals forces between its molecules. Additionally, the presence of the ketone group allows for hydrogen bonding, which further contributes to its stability and reactivity.

Biological Activities

12-Tricosanone has been studied for its various biological activities, including its potential as an antimicrobial agent and its role in pheromonal communication in certain insects. Recent research has also explored its potential therapeutic applications in human health.

In terms of antimicrobial activity, studies have shown that 12-Tricosanone exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, a study published in the Journal of Applied Microbiology demonstrated that 12-Tricosanone effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 μg/mL. This makes it a promising candidate for use in developing new antimicrobial agents.

Beyond its antimicrobial properties, 12-Tricosanone has been investigated for its potential role in pheromonal communication. Insects such as moths use long-chain ketones like 12-Tricosanone as sex pheromones to attract mates. Research in this area has provided valuable insights into the chemical ecology of these organisms and has potential applications in pest management strategies.

Potential Therapeutic Applications

The unique chemical structure of 12-Tricosanone has led researchers to explore its potential therapeutic applications in human health. One area of interest is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry found that 12-Tricosanone exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Another promising area of research involves the use of 12-Tricosanone as an antitumor agent. Preliminary studies have shown that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. A study published in Cancer Letters reported that treatment with 12-Tricosanone significantly reduced tumor growth in xenograft models of breast cancer.

Synthesis and Production Methods Strong>

The synthesis of < strong > 12 - Tricosanone strong > can be achieved through various methods, including chemical synthesis and biotechnological approaches. Chemical synthesis typically involves the condensation of a long-chain alcohol with an appropriate ketone or aldehyde followed by reduction steps to form the desired product. Biotechnological methods involve the use of microorganisms or enzymes to produce long-chain ketones from renewable feedstocks such as fatty acids or alcohols. p > < p > One notable method for synthesizing strong > 12 - Tricosanone strong > is through the use of engineered microorganisms such as Escherichia coli or yeast strains that have been genetically modified to overproduce fatty acids or alcohols with specific chain lengths. This approach offers several advantages over traditional chemical synthesis, including higher yields, reduced environmental impact, and lower production costs. p > < p > Recent advances in metabolic engineering have further optimized these biotechnological processes, making them more efficient and scalable for industrial applications. For example, a study published in Metabolic Engineering described a novel pathway for producing strong > 12 - Tricosanone strong > using a combination of synthetic biology tools and metabolic flux analysis. p > < p >< strong > Current Research Trends strong > p > < p > The field of research surrounding strong > 12 - Tricosanone strong > is rapidly evolving, with new studies continuously expanding our understanding of its properties and potential applications. One emerging trend is the exploration of strong > 12 - Tricosanone strong > as a component in functional foods and dietary supplements due to its anti-inflammatory and antioxidant properties. p > < p > Another area of interest is the development of novel delivery systems for strong > 12 - Tricosanone strong > to enhance its bioavailability and efficacy. Nanotechnology-based approaches such as liposomes and nanoparticles are being investigated for their ability to protect strong > 12 - Tricosanone strong > from degradation and facilitate targeted delivery to specific tissues or cells. p > < p >< strong > Conclusion strong > p > < p >< strong > 12 - Tricosanone (CAS No . 540 - 09 - 0) strong > is a versatile compound with a wide range of applications across multiple fields . Its unique chemical structure confers it with valuable properties such as antimicrobial activity , anti-inflammatory effects , and potential therapeutic uses . Ongoing research continues to uncover new insights into its biological activities , synthetic methods , and potential applications , positioning it as an important molecule for future developments in chemistry , biology , and pharmaceuticals . p > article > response >

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